molecular formula C5H4O2S B147515 2-Thiophenecarboxylic acid CAS No. 527-72-0

2-Thiophenecarboxylic acid

Cat. No.: B147515
CAS No.: 527-72-0
M. Wt: 128.15 g/mol
InChI Key: QERYCTSHXKAMIS-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid is an organic compound with the molecular formula C5H4O2S. It is one of the two monocarboxylic acids of thiophene, the other being thiophene-3-carboxylic acid . This compound is characterized by a thiophene ring substituted with a carboxyl group at the second position. It appears as a white to light brown crystalline powder and has a melting point of approximately 126-130°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thiophenecarboxylic acid can be synthesized through various methods. One common method involves the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene . Another method includes the reaction of thiophene with carbon tetrachloride and an alcohol in the presence of vanadium, iron, or molybdenum catalysts .

Industrial Production Methods: In industrial settings, this compound can be produced by dissolving thiophene in halohydrocarbon and hydrobromic acid, cooling the solution, and then reacting it with pyridine perbromide hydrobromide. The resulting product is further processed through saponification, decarboxylation, and recrystallization to obtain the final compound .

Comparison with Similar Compounds

2-Thiophenecarboxylic acid can be compared with other similar compounds such as:

    Thiophene-3-carboxylic acid: Similar in structure but with the carboxyl group at the third position.

    Thiophene-2,5-dicarboxylic acid: Contains two carboxyl groups at the second and fifth positions.

    2-Thiophenemethanol: A reduced form with a hydroxymethyl group at the second position.

The uniqueness of this compound lies in its specific reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .

Biological Activity

2-Thiophenecarboxylic acid, also known as thiophene-2-carboxylic acid, is an organic compound with the formula C5_5H4_4O2_2S. It has garnered attention in various fields of biological research due to its diverse biological activities, particularly in plant growth inhibition and potential therapeutic applications.

  • Molecular Weight : 128.149 g/mol
  • CAS Number : 527-72-0
  • IUPAC Name : Thiophene-2-carboxylic acid

Phytotoxicity and Growth Inhibition

Research indicates that this compound exhibits significant phytotoxic effects. A study demonstrated its ability to inhibit root growth in several plant species, including Lactuca sativa and Echinochloa utilis, at concentrations as low as 5.0 x 103^{-3} M. The compound showed varying degrees of inhibitory activity across different plant species, suggesting a broad-spectrum phytotoxic potential .

Table 1: Phytotoxic Effects of this compound

Plant SpeciesInhibition Concentration (M)Observed Effect
Lactuca sativa5.0 x 103^{-3}Strong root growth inhibition
Echinochloa utilis5.0 x 103^{-3}Significant root growth reduction
Sesamum indicumVariousModerate seed germination inhibition

Therapeutic Potential

This compound is also noteworthy for its role in medicinal chemistry. It serves as a precursor for the synthesis of Raltitrexed, a drug used in cancer therapy. Raltitrexed is a thymidylate synthase inhibitor that interferes with DNA synthesis, making it effective against colorectal carcinoma and other cancers . Clinical studies have indicated that Raltitrexed may offer advantages over traditional chemotherapeutics like fluorouracil, particularly in terms of reduced side effects .

Case Study: Raltitrexed Efficacy

A clinical trial involving patients with metastatic colorectal cancer showed that Raltitrexed treatment resulted in comparable efficacy to fluorouracil while exhibiting a more favorable side effect profile. Patients reported fewer incidences of gastrointestinal distress and hematological toxicity, which are common with conventional therapies .

Antiviral Activity

Recent investigations have identified derivatives of thiophene-2-carboxylic acids as potent inhibitors of Hepatitis C virus (HCV) NS5B polymerase. These compounds demonstrated significant antiviral activity by inhibiting HCV subgenomic RNA replication in laboratory settings . This finding opens avenues for developing new antiviral agents targeting HCV.

Anti-Tuberculosis Studies

Another area of interest is the synthesis of this compound hydrazide derivatives, which have shown potential anti-tuberculosis activity. Studies indicated that these derivatives could enhance the efficacy of established anti-TB drugs when used in combination therapies, potentially addressing drug resistance issues .

Table 2: Summary of Biological Activities

Activity TypeCompound/DerivativeObserved Effect
PhytotoxicityThis compoundInhibits growth in multiple plants
AntiviralThiophene-2-carboxylic acid derivativesInhibits HCV NS5B polymerase
Anti-cancerRaltitrexed (derived from I)Effective against colorectal cancer
Anti-tuberculosisHydrazide derivativesEnhanced efficacy against TB

Properties

IUPAC Name

thiophene-2-carboxylic acid
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InChI

InChI=1S/C5H4O2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)
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InChI Key

QERYCTSHXKAMIS-UHFFFAOYSA-N
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Canonical SMILES

C1=CSC(=C1)C(=O)O
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Molecular Formula

C5H4O2S
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Related CAS

25112-68-9 (hydrochloride salt)
Record name 2-Thiophenecarboxylic acid
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DSSTOX Substance ID

DTXSID2060177
Record name 2-Thiophenecarboxylic acid
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Molecular Weight

128.15 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS]
Record name 2-Thiophenecarboxylic acid
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Vapor Pressure

0.0078 [mmHg]
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CAS No.

527-72-0
Record name 2-Thiophenecarboxylic acid
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Record name 2-thenoic acid
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Synthesis routes and methods I

Procedure details

To a 15-mL polypropylene centrifuge tube was added 3.86 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.1691 g of 2-thiophenecarbonitrile. The final concentration of 2-thiophencarbonitrile was 0.307 M. The reaction mixture was mixed on a rotating platform at 27° C. After 30 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) was added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of 2-thiophenecarbonitrile was 99.5%, and the yields of 2-thiophenecarboxamide and 2-thiophenecarboxylic acid were 98% and 0%, respectively.
Name
potassium phosphate
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3.86 mL
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suspension
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1 mL
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0.1691 g
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7.5 mL
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0 (± 1) mol
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0.9 mL
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solvent
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Synthesis routes and methods II

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Synthesis routes and methods III

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thiophenecarboxylic acid
Reactant of Route 2
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Reactant of Route 5
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2-Thiophenecarboxylic acid

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